molecular formula C14H22N2OS B256044 N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide

N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide

Cat. No.: B256044
M. Wt: 266.4 g/mol
InChI Key: SUAMDRFVCAFUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide is a chemical compound with the molecular formula C14H22N2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, and a thiophenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide typically involves the reaction of 1-(dimethylamino)cyclohexylmethyl chloride with 2-thiophenecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenecarboxamides.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-1-naphthamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-N2-(2-methoxyethyl)glycinamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H22N2OS/c1-16(2)14(8-4-3-5-9-14)11-15-13(17)12-7-6-10-18-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,15,17)

InChI Key

SUAMDRFVCAFUKV-UHFFFAOYSA-N

SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CS2

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CS2

Origin of Product

United States

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